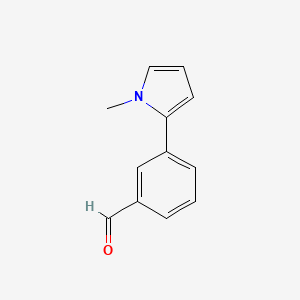

3-(1-methyl-1H-pyrrol-2-yl)benzaldehyde

Description

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

3-(1-methylpyrrol-2-yl)benzaldehyde |

InChI |

InChI=1S/C12H11NO/c1-13-7-3-6-12(13)11-5-2-4-10(8-11)9-14/h2-9H,1H3 |

InChI Key |

QVKWGKXHCMLCAD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1C2=CC=CC(=C2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Effects on Reaction Outcomes

Stereoselectivity and Reaction Pathways

The methylpyrrole substituent directs reaction pathways by steric and electronic modulation. For instance, catalyst-free reactions of 3-formylchromones with N-methylpyrrol proceed exclusively via 1,4-addition (1,4-AN), forming E-2-hydroxy-3-[(1-methyl-1H-pyrrol-2-yl)methylene]chroman-4-ones with >90% stereoselectivity . In contrast, reactions with indole or polyfluoroacetylchromones yield mixtures of E/Z isomers (e.g., 91:9 E/Z ratio for 6,8-dibromo-3-formylchromone) due to competing 1,2-addition pathways . The electron-donating methylpyrrole group likely stabilizes transition states favoring 1,4-addition, while bulky or electron-deficient substituents promote alternative mechanisms.

Role in Multi-Component Catalytic Systems

In catalytic systems like MIL-125(Ti)-N(CH₂PO₃H₂)₂, this compound acts as a key substrate alongside 4-chloro benzaldehyde and pyrimidine-dione derivatives .

Q & A

Q. What are the common synthetic routes for 3-(1-methyl-1H-pyrrol-2-yl)benzaldehyde, and how can reaction efficiency be optimized?

- Methodological Answer : A viable approach involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, reacting 3-bromobenzaldehyde with 1-methylpyrrole-2-boronic acid under Suzuki-Miyaura conditions (Pd catalyst, base, polar solvent) can yield the target compound . Optimization includes:

- Solvent selection : DMF or NMP for high dielectric constant and solubility .

- Temperature : Microwave-assisted heating (e.g., 150°C) reduces reaction time vs. conventional methods .

- Base choice : Potassium carbonate or sodium bicarbonate minimizes side reactions .

Monitor progress via TLC (silica gel, ethyl acetate/hexane) and characterize using NMR (e.g., aldehyde proton at δ ~10.0 ppm, pyrrole protons at δ ~6.7–6.9 ppm) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a multi-technique approach:

- NMR spectroscopy : Identify the aldehyde proton (singlet ~δ 10.0 ppm) and pyrrole ring protons (multiplet ~δ 6.7–6.9 ppm). Compare with literature data for analogous benzaldehyde-pyrrole systems .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., calculated for : 185.0841; observed within ±2 ppm error) .

- Elemental analysis : Validate %N (theoretical: ~7.5–8.0%) to rule out impurities .

Q. What are the key reactivity patterns of the aldehyde group in this compound under basic/acidic conditions?

- Methodological Answer : The aldehyde group undergoes typical nucleophilic additions:

- Oxidation : Forms 3-(1-methyl-1H-pyrrol-2-yl)benzoic acid using KMnO/HSO (monitor via IR for C=O stretch at ~1700 cm) .

- Reduction : NaBH reduces it to the corresponding benzyl alcohol (confirm via loss of aldehyde proton in NMR) .

- Condensation : Reacts with amines (e.g., aniline) to form Schiff bases, useful for coordination chemistry studies .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces. The electron-rich pyrrole ring directs electrophiles (e.g., nitration) to the benzaldehyde’s para position. Compare with experimental results:

Q. What strategies address low yields in cross-coupling reactions involving this compound?

- Methodological Answer : Contradictions in yield data (e.g., 47% in palladium-mediated couplings vs. 93% in SNAr reactions ) arise from:

- Steric hindrance : Bulky substituents on the pyrrole ring reduce coupling efficiency. Use smaller ligands (e.g., PPh vs. XPhos) .

- Catalyst poisoning : Pyrrole’s nitrogen may coordinate Pd. Pre-catalysts like Pd(OAc) with chelating ligands (dppf) mitigate this .

- By-product analysis : Employ GC-MS to detect side products (e.g., dehalogenated intermediates) and adjust stoichiometry .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?

- Methodological Answer : Synthesize analogs with:

- Pyrrole modifications : Replace 1-methyl with bulkier groups (e.g., isopropyl) to assess steric effects on bioactivity .

- Aldehyde replacements : Substitute with carboxyl or hydroxymethyl groups to study electronic impacts .

Test derivatives against microbial panels (e.g., E. coli, C. albicans) using broth microdilution assays (MIC values) .

Q. What advanced techniques resolve contradictions in reported spectral data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR shifts (e.g., solvent-induced variations in DMSO vs. CDCl) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.